N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide, also known as FPEA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPEA is a member of the piperazine family of compounds, which are known to have a wide range of biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Anti-tumor Activities
Novel isoxazole compounds synthesized using a key intermediate related to the compound of interest demonstrated better anti-tumor activities in preliminary tests. This highlights the potential of such compounds in the development of new anti-tumor agents (Qi Hao-fei, 2011).
Antibacterial, Antifungal, and Anthelmintic Activity
Benzyl and sulfonyl derivatives of similar compounds have been screened for their antibacterial, antifungal, and anthelmintic activities. Some of these compounds showed significant biological activities, indicating their potential in treating various infections (G. Khan et al., 2019).
Antibacterial Evaluation of Isoxazolinyl Oxazolidinones
Isoxazolinyl oxazolidinones derivatives, related to the compound , have been synthesized and evaluated for their in vitro antibacterial activity against resistant Gram-positive and Gram-negative bacteria. These compounds showed lower MIC values compared to linezolid, indicating their effectiveness as antibacterial agents (V. Varshney et al., 2009).
Synthesis of N-substituted Acetamide Derivatives
Acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized and evaluated for their antibacterial potentials. These compounds were moderate inhibitors but showed relatively more activity against Gram-negative bacterial strains (Kashif Iqbal et al., 2017).
Synthesis of Flunarizine and Its (Z)-isomer
Research on the synthesis of flunarizine, a drug belonging to calcium channel blockers, involves similar chemical processes to those used in synthesizing the compound of interest. Such research underscores the importance of these compounds in the development of drugs for treating migraines, dizziness, and other conditions (R. N. Shakhmaev et al., 2016).
Mecanismo De Acción
Target of Action
The primary targets of this compound are Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound acts as an inhibitor of ENTs . It is more selective to ENT2 than to ENT1 . This selectivity could be due to differences in the binding sites of the compound in ENT1 and ENT2 .
Biochemical Pathways
The inhibition of ENTs affects the uptake of nucleosides, which are essential for nucleotide synthesis. This can have downstream effects on DNA replication and repair, RNA synthesis, and other cellular processes that rely on nucleotides .
Pharmacokinetics
The solubility of similar compounds in dmso and water might give some indication of its potential bioavailability .
Result of Action
The inhibition of ENTs by this compound can lead to a decrease in nucleotide synthesis, potentially affecting various cellular processes. The exact molecular and cellular effects would depend on the specific context, such as the type of cell and its metabolic state .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment could affect the compound’s stability and its interaction with ENTs. The presence of other molecules could also influence its action, for instance, by competing for the same binding sites .
Propiedades
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O3S/c1-17-3-2-4-18(15-17)16-21(26)23-9-14-29(27,28)25-12-10-24(11-13-25)20-7-5-19(22)6-8-20/h2-8,15H,9-14,16H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNLEUVXDQMGHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.